molecular formula C17H14N4O3 B2840524 1-(4-nitrobenzyl)-N-phenyl-1H-imidazole-4-carboxamide CAS No. 1351848-60-6

1-(4-nitrobenzyl)-N-phenyl-1H-imidazole-4-carboxamide

Cat. No.: B2840524
CAS No.: 1351848-60-6
M. Wt: 322.324
InChI Key: FSHSXONWMHVOLV-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzyl)-N-phenyl-1H-imidazole-4-carboxamide (CAS 1351848-60-6) is a chemical compound with a molecular weight of 322.32 g/mol and the molecular formula C17H14N4O3 . It belongs to the 5-carbonyl-1H-imidazole-4-carboxamide class of compounds, which have been investigated in pharmaceutical research for their potential to inhibit protein-protein interactions, such as the critical HIV-1 integrase–LEDGF/p75 interaction, a target for novel antiviral therapies . Furthermore, structurally similar N-benzyl imidazole derivatives have been studied for their inhibitory activity against enzymes like aldosterone synthase (CYP11B2), indicating potential research applications in the field of cardiovascular and metabolic diseases . As a nitrobenzyl-substituted imidazole, its core structure is related to other nitroimidazole derivatives that are known for their antibacterial properties and ability to function as antimicrobial hybrids to combat resistant pathogens . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a key intermediate or building block in medicinal chemistry and drug discovery programs.

Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]-N-phenylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c22-17(19-14-4-2-1-3-5-14)16-11-20(12-18-16)10-13-6-8-15(9-7-13)21(23)24/h1-9,11-12H,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHSXONWMHVOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrobenzyl)-N-phenyl-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of Imidazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Amidation: The final step involves the formation of the carboxamide group by reacting the imidazole derivative with a phenylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Amide Coupling via Carbodiimide Activation

The carboxamide group is synthesized through a coupling reaction between 1-(4-nitrobenzyl)-1H-imidazole-4-carboxylic acid and aniline. This is achieved using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in DMF at 70°C (Scheme 1) .

Table 1: Amide Coupling Reaction Parameters

ComponentRoleConditionsYield Range
EDCICarboxyl activator70°C, 12 h, DMF solvent27–62%
DMAPCatalytic base70°C, 12 h, DMF solvent
AnilineNucleophile1:1 molar ratio

Reduction of the Nitro Group

The nitro group on the benzyl substituent undergoes catalytic hydrogenation to form an amine derivative. This reaction uses H₂/Pd-C in ethanol at 70°C .

Table 2: Nitro-to-Amine Reduction

Reagents/ConditionsProductSelectivity Notes
H₂ (1 atm), 10% Pd/C1-(4-aminobenzyl)-N-phenyl-1H-imidazole-4-carboxamide
Ethanol, 70°C, 12 hNo reported byproducts

Hydrolysis of the Carboxamide

Under acidic or basic conditions, the carboxamide group hydrolyzes to a carboxylic acid. For example, refluxing with 6M HCl or NaOH yields 1-(4-nitrobenzyl)-1H-imidazole-4-carboxylic acid .

Table 3: Hydrolysis Conditions

ReagentConditionsProductYield
6M HClReflux, 6 h1-(4-nitrobenzyl)-1H-imidazole-4-carboxylic acid68–83%
2M NaOH70°C, 12 hSame as above

Post-Reduction Functionalization

After reduction to the amine, the compound can undergo:

  • Diazotization : Forms diazonium salts for coupling reactions (e.g., Sandmeyer reaction).

  • Acylation : Reacts with acyl chlorides to form amides .

Table 4: Derivatives via Amine Intermediate

Reaction TypeReagentsProduct
DiazotizationNaNO₂, H₂SO₄, 0–5°CDiazonium salt for aryl coupling
AcylationAcetyl chloride, pyridineN-Acetylated derivative

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of 1-(4-nitrobenzyl)-N-phenyl-1H-imidazole-4-carboxamide typically involves the reaction of appropriate imidazole derivatives with nitrobenzyl and phenyl groups. The structural integrity and purity of the synthesized compound can be confirmed through techniques such as NMR spectroscopy and mass spectrometry. For instance, detailed NMR data provides insights into the molecular structure, showcasing the presence of distinct chemical environments within the molecule.

Antitumor Activity

Recent studies have highlighted the antitumor properties of imidazole derivatives, including this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the regulation of apoptotic proteins such as Bax and Bcl-2. This compound demonstrated significant antiproliferative activity against various cancer cell lines, indicating its potential as a novel antitumor agent .

Analgesic and Anti-inflammatory Properties

In addition to its anticancer effects, derivatives of imidazole compounds have been evaluated for analgesic and anti-inflammatory activities. For example, related compounds have shown promising results in reducing pain and inflammation comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) . The binding affinity of these compounds with COX-2 receptors suggests a mechanism for their analgesic effects.

Applications in Drug Development

The unique structural features of this compound make it a candidate for further drug development. Its ability to selectively target cancer cells while sparing normal cells enhances its therapeutic profile. The compound's design allows for modifications that could improve efficacy or reduce side effects, making it a valuable scaffold in medicinal chemistry.

Case Study 1: Antitumor Efficacy

A study investigated the effects of this compound on HeLa cells. The compound was found to induce apoptosis by increasing the expression levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins. The results indicated a significant reduction in cell viability with an IC50 value demonstrating its potency compared to traditional chemotherapeutics .

Case Study 2: Analgesic Activity

Another investigation focused on the analgesic properties of related imidazole compounds, where one derivative exhibited over 80% pain relief in animal models at specific dosages. This effectiveness was comparable to that of diclofenac, suggesting that similar modifications on the imidazole ring could lead to effective pain management therapies .

Mechanism of Action

The mechanism by which 1-(4-nitrobenzyl)-N-phenyl-1H-imidazole-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the imidazole ring can interact with metal ions or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Structural Comparison of Selected Imidazole/Benzimidazole Derivatives
Compound Name Core Structure Key Substituents CAS No. Molecular Weight
1-(4-Nitrobenzyl)-N-phenyl-1H-imidazole-4-carboxamide Imidazole 4-Nitrobenzyl, N-phenyl carboxamide - -
1-(4-Aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide Imidazole 4-Aminobenzyl, 4-fluoro-2-methylphenyl 1351771-25-9 324.36
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Benzimidazole 3,4-Dimethoxyphenyl, 4-methoxyphenyl - -
1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole Benzimidazole 4-tert-Butylbenzyl, 4-tert-butylphenyl - -

Key Observations :

  • Core Structure: The target compound features an imidazole core, while analogs like those in and use a benzimidazole scaffold.
  • Substituents: The 4-nitrobenzyl group in the target compound introduces strong electron-withdrawing effects, which can increase reactivity and influence metabolic stability. In contrast, the 4-aminobenzyl group in ’s compound is electron-donating, likely altering redox behavior and bioavailability . N-phenyl carboxamide in the target compound versus N-(4-fluoro-2-methylphenyl) in : The fluorine atom in the latter may enhance lipophilicity and metabolic resistance, while the methyl group adds steric bulk .

Physicochemical Properties

  • Solubility and Lipophilicity: The nitro group in the target compound reduces basicity and may decrease water solubility compared to amino-substituted analogs (). Methoxy groups in ’s compound could improve solubility due to hydrogen-bonding capacity .

Biological Activity

1-(4-nitrobenzyl)-N-phenyl-1H-imidazole-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of an imidazole ring, a nitrobenzyl group, and a phenyl moiety, which contribute to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N4O3C_{17}H_{14}N_{4}O_{3}. The structure includes:

  • Imidazole Ring : A five-membered ring containing two nitrogen atoms.
  • Nitro Group : A functional group that can participate in redox reactions.
  • Phenyl Group : An aromatic ring that can influence the compound's lipophilicity and biological interactions.
PropertyValue
Molecular Weight314.32 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
CAS Number1351848-60-6

This compound exhibits its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Redox Activity : The nitro group can undergo reduction, potentially leading to reactive intermediates that interact with cellular components.
  • Interaction with Receptors : The imidazole moiety may interact with various receptors, influencing signaling pathways within cells.

Antitumor Activity

Research has indicated that derivatives of imidazole compounds exhibit significant antitumor properties. For instance, studies have shown that related compounds induce apoptosis in cancer cell lines by modulating the expression of key proteins involved in apoptosis such as Bax and Bcl-2 .

Case Study: Antitumor Effects

In a study evaluating the antitumor activity of various imidazole derivatives, it was found that certain compounds exhibited potent antiproliferative effects against human cancer cell lines. Specifically, one derivative demonstrated an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as a novel antitumor agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents .

Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : It serves as a pharmacophore for designing new drugs targeting specific diseases.
  • Materials Science : Its unique structure may be utilized in developing novel materials with specific electronic or optical properties.
  • Biochemical Tools : The compound is used to study cellular processes and interactions with biomolecules .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
1-(4-nitrobenzyl)-1H-imidazoleLacks phenyl and carboxamide groupsLimited biological activity
N-phenyl-1H-imidazole-4-carboxamideLacks nitrobenzyl groupModerate activity

The combination of functional groups in this compound enhances its reactivity and potential interactions with biological targets.

Q & A

Basic: What are the key synthetic pathways for 1-(4-nitrobenzyl)-N-phenyl-1H-imidazole-4-carboxamide?

The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core followed by functionalization. Key steps include:

  • Nitrobenzylation : Introducing the 4-nitrobenzyl group via alkylation or nucleophilic substitution under controlled temperatures (45–80°C) and inert atmospheres.
  • Amide Coupling : Reaction of the imidazole intermediate with phenyl isocyanate or via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the N-phenylcarboxamide moiety .
  • Optimization : Catalyst selection (e.g., Raney nickel to avoid dehalogenation) and solvent choice (ethanol, dichloromethane) critically impact yield and purity. Monitoring via TLC and adjusting reaction times (4–10 hours) are standard .

Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?

A combination of spectroscopic and chromatographic methods is required:

TechniquePurposeExample Application
NMR Confirm hydrogen/carbon environments and substituent positionsDetect nitrobenzyl proton shifts at δ 7.5–8.5 ppm .
Mass Spectrometry (MS) Verify molecular weight (e.g., [M+H]⁺ at m/z ~407) and fragmentation patternsIdentify loss of NO₂ group (~46 Da) .
HPLC Assess purity (>95% by area normalization)Reverse-phase C18 columns with UV detection at 254 nm .
X-ray Crystallography Resolve 3D conformation (if crystallized)Confirm spatial arrangement of nitro and phenyl groups .

Advanced: How can reaction conditions be optimized to mitigate low yields during synthesis?

Common strategies include:

  • Catalyst Screening : Replace palladium on carbon with Raney nickel to suppress side reactions (e.g., hydrodechlorination) .
  • Solvent Polarity Adjustment : Use ethanol-water mixtures to enhance intermediate solubility and reduce byproducts .
  • Temperature Gradients : Stepwise heating (e.g., 45°C for cyclization, 80°C for nitrobenzylation) improves regioselectivity .
  • Base Selection : Strong bases (NaOH) over weak ones (Na₂CO₃) accelerate imidazole ring closure .

Advanced: How can computational methods elucidate the compound’s mechanism of action?

  • Molecular Docking : Predict binding affinities to targets like kinases or DNA topoisomerases using software (AutoDock Vina). The nitro group may form hydrogen bonds with catalytic residues .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., in GROMACS) to identify key interactions .
  • QSAR Modeling : Correlate substituent electronic effects (e.g., nitro’s electron-withdrawing nature) with biological activity .

Basic: What biological activities are associated with this compound?

Preliminary studies suggest:

  • Anticancer Potential : Inhibition of cancer cell proliferation (IC₅₀ ~5–20 µM in HeLa or MCF-7 lines) via kinase or tubulin disruption .
  • Antimicrobial Activity : Moderate efficacy against Staphylococcus aureus (MIC ~32 µg/mL) due to membrane interaction .
  • Enzyme Inhibition : Targets COX-2 or HDACs, validated via fluorometric assays .

Advanced: How should researchers address contradictions in reported biological data?

  • Reproducibility Checks : Replicate assays under identical conditions (e.g., cell culture media, serum concentration) .
  • Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
  • Orthogonal Assays : Combine MTT viability assays with flow cytometry (apoptosis) or Western blotting (target protein expression) .

Advanced: What strategies enhance the compound’s bioavailability for in vivo studies?

  • Prodrug Design : Mask the nitro group as a nitroreductase-sensitive prodrug (e.g., nitro → amine reduction in hypoxic tumors) .
  • Formulation Optimization : Use nanoemulsions or liposomes to improve aqueous solubility (<0.1 mg/mL in PBS) .
  • PK/PD Modeling : Estimate dosing regimens based on half-life (t₁/₂ ~2–4 hours in rodents) and tissue distribution .

Basic: How does the nitro group influence the compound’s reactivity and bioactivity?

  • Electronic Effects : The nitro group withdraws electrons, polarizing the imidazole ring and enhancing electrophilic interactions with biological nucleophiles .
  • Metabolic Susceptibility : Nitroreductases in vivo may reduce it to an amine, altering activity or toxicity .
  • Crystallographic Impact : The planar nitrobenzyl moiety facilitates π-π stacking with aromatic residues in target proteins .

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